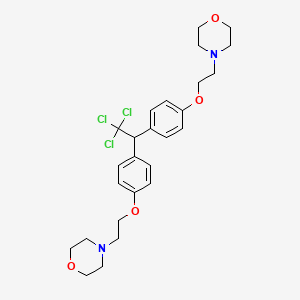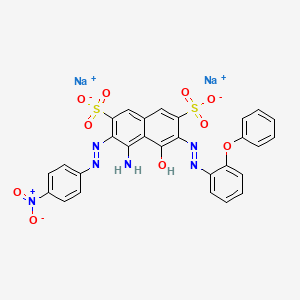
2,5-Diamino-3-nitrobenzeneethanole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diamino-3-nitrobenzeneethanole is an organic compound with the molecular formula C26H33Cl3N2O4 It is characterized by the presence of amino and nitro functional groups attached to a benzene ring, along with an ethanole side chain
Vorbereitungsmethoden
The synthesis of 2,5-Diamino-3-nitrobenzeneethanole typically involves multiple steps, starting from o-nitrobenzaldehyde as a precursor. The preparation method includes:
Catalyzed Hydrogenation Reduction: Using metal catalysts such as 5% palladium-charcoal and skeletal nickel to reduce o-nitrobenzaldehyde.
Oxidation-Reduction: Employing hydrogen peroxide for oxidation and hydrobromic acid for bromination.
Crystallization: The final product is crystallized using solvents like methanol, ethanol, acetone, chloroform, and dichloroethane to achieve high purity.
Analyse Chemischer Reaktionen
2,5-Diamino-3-nitrobenzeneethanole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, hydrogen peroxide, and hydrobromic acid.
Wissenschaftliche Forschungsanwendungen
2,5-Diamino-3-nitrobenzeneethanole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of coordination polymers and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-Diamino-3-nitrobenzeneethanole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the reduction of the nitro group and subsequent interactions with cellular components. The specific molecular targets and pathways depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
2,5-Diamino-3-nitrobenzeneethanole can be compared with other similar compounds such as:
2,4-Dinitrotoluene: Similar in having nitro groups but differs in the position and number of amino groups.
1,3,5-Triamino-2,4,6-trinitrobenzene: Contains multiple amino and nitro groups, used in different applications.
2-Amino-3,5-dibromobenzaldehyde: Shares the amino group but has bromine substituents instead of nitro groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
10435-35-5 |
|---|---|
Molekularformel |
C26H33Cl3N2O4 |
Molekulargewicht |
543.9 g/mol |
IUPAC-Name |
4-[2-[4-[2,2,2-trichloro-1-[4-(2-morpholin-4-ylethoxy)phenyl]ethyl]phenoxy]ethyl]morpholine |
InChI |
InChI=1S/C26H33Cl3N2O4/c27-26(28,29)25(21-1-5-23(6-2-21)34-19-13-30-9-15-32-16-10-30)22-3-7-24(8-4-22)35-20-14-31-11-17-33-18-12-31/h1-8,25H,9-20H2 |
InChI-Schlüssel |
JDPDDSGLDHCUIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCCN4CCOCC4)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)


![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)

![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)

![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)






